molecular formula C10H10O3 B14458331 3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one CAS No. 72023-83-7

3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14458331
CAS No.: 72023-83-7
M. Wt: 178.18 g/mol
InChI Key: PFEUMSUIASZNIJ-UHFFFAOYSA-N
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Description

3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The presence of an acetyl group and a methoxy group further modifies its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction introduces the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s conjugated double bonds and ketone group allow it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Properties

CAS No.

72023-83-7

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-acetyl-2-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(12)10(8)13-2/h3-6H,1-2H3

InChI Key

PFEUMSUIASZNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)C=CC=C1)OC

Origin of Product

United States

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